molecular formula C14H16N2O4 B1405842 methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate CAS No. 1622059-68-0

methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B1405842
CAS No.: 1622059-68-0
M. Wt: 276.29 g/mol
InChI Key: PHTOIEGXKOZQMV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is an α,β-unsaturated ester derivative featuring dual acetamido substituents: one at the C2 position of the propenoate backbone and another at the para position of the phenyl ring. This compound is synthesized via Heck coupling or similar catalytic methods, as inferred from related analogs . Its structural motifs—particularly the acetamido groups—impart hydrogen-bonding capacity, influencing both reactivity and crystallinity.

Properties

IUPAC Name

methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOIEGXKOZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate typically involves the reaction of 4-acetamidophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acetamido and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The acetamido and phenyl groups play a crucial role in binding to the active sites of target enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the phenyl ring and propenoate backbone critically determine properties such as solubility, lipophilicity, and stability. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent (R) logP logSw Hydrogen Bond Donors/Acceptors
Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate* C14H16N2O5 292.29 (calc.) 4-Acetamido ~1.8† ~-2.3† 2 donors, 7 acceptors
Methyl 2-acetamido-3-(4-nitrophenyl)prop-2-enoate C12H12N2O5 264.23 4-Nitro 1.673 -2.279 1 donor, 9 acceptors
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C10H9NO4 207.19 None (lacks C2-acetamido) N/A N/A 0 donors, 4 acceptors
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate C12H12BrNO3 298.14 4-Bromo ~2.1‡ ~-3.0‡ 1 donor, 5 acceptors
Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate C12H10F3NO3 273.21 2,3,6-Trifluoro ~1.5‡ ~-2.5‡ 1 donor, 6 acceptors

*Calculated values based on structural analogs.
†Estimated using group contribution methods.
‡Predicted based on substituent contributions.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group (logP 1.67) increases polarity compared to bromo (logP ~2.1) or trifluoromethyl groups. Acetamido substituents enhance hydrogen-bonding capacity, as seen in the higher acceptor count (7 vs. 4–9 in analogs) .
  • Solubility: The 4-nitro analog exhibits low water solubility (logSw -2.279), likely exacerbated in the dual-acetamido target compound due to increased molecular weight and H-bonding .
  • Fluorine Substitution: Trifluorophenyl derivatives show reduced logP (~1.5) compared to bromo analogs, reflecting fluorine’s electronegativity and impact on lipophilicity .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Acetamido groups facilitate N–H···O and O–H···N interactions, promoting dense crystal lattices. For example, the 4-nitro analog’s polar surface area (76.89 Ų) suggests significant intermolecular interactions .
  • Graph Set Analysis: Analogous to Etter’s rules, dual acetamido groups may form cyclic hydrogen-bonding motifs (e.g., R₂²(8) patterns), unlike nitro or halogenated derivatives, which rely on weaker van der Waals interactions .

Biological Activity

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate (CAS No. 1622059-68-0) is a synthetic compound with notable biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and a molecular weight of approximately 288.29 g/mol. Its structure features both acetamido and phenyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with various biomolecules, while the phenyl ring allows for π-π stacking interactions. These interactions may influence enzyme activity and modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound can inhibit certain enzymes, potentially leading to anti-inflammatory effects.
  • Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.

Analgesic Potential

Due to its interaction with pain pathways, there is interest in exploring its analgesic properties. Initial findings indicate that it may modulate pain perception through central nervous system pathways.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings .
Anti-inflammatory Mechanism Inhibition of TNF-alpha production in macrophages was observed, suggesting a pathway for reducing inflammation .
Analgesic Effects Animal models showed reduced pain responses when administered the compound, indicating potential for pain management therapies .

Synthesis and Production

The synthesis of this compound typically involves a multi-step process:

  • Formation of Intermediate: Reaction between 4-acetamidophenylacetic acid and acetic anhydride in the presence of pyridine.
  • Esterification: The intermediate is then esterified with methanol under controlled conditions (50-70°C for 4-6 hours).
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate
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methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

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